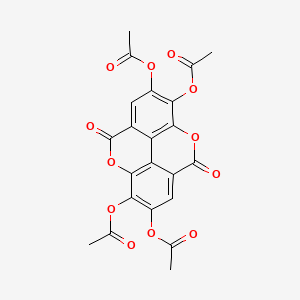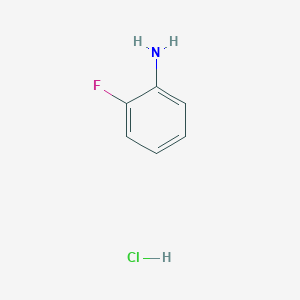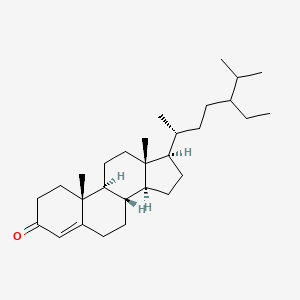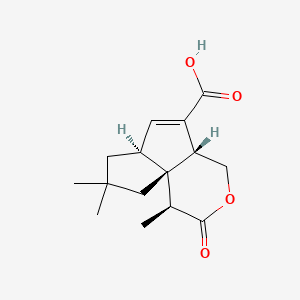
pentalenolactone D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentalenolactone D is a sesquiterpene lactone obtained by regioselective Bayer-Villiger oxidation of 1-deoxy-11-oxopentalenic acid. It has a role as a bacterial metabolite. It is a sesquiterpene lactone, an organic heterotricyclic compound and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a pentalenolactone D(1-).
Aplicaciones Científicas De Investigación
Biosynthesis and Genetic Analysis : Pentalenolactone biosynthetic gene clusters were identified in Streptomyces, with specific enzymes like PenE and PntE catalyzing key reactions in its synthesis (Seo et al., 2011). This research offers insights into the genetic and enzymatic pathways involved in pentalenolactone production.
Inhibitory Effects on Cell Proliferation : Studies have shown that pentalenolactone can inhibit rat vascular smooth muscle cell proliferation, indicating its potential in vascular health research (Ikeda et al., 2001).
Impact on Glucose Metabolism : Pentalenolactone specifically inhibits glucose metabolism by targeting the enzyme glyceraldehyde-3-phosphate dehydrogenase (Duszenko et al., 1982). This property is significant for understanding metabolic pathways in various organisms.
Enzyme Inhibition Studies : The compound has been studied for its effects on different glyceraldehyde-3-phosphate dehydrogenases, demonstrating its specificity and potential for biochemical studies (Mann & Mecke, 1979).
Chemical Synthesis and Structure Elucidation : Research on the enantiospecific synthesis of the pentalenolactone skeleton, utilizing D-glucose, offers valuable insights into its chemical structure and potential synthetic pathways (Pellegrinet & Spanevello, 1997).
Sensitization to Hyperthermia in Cancer Cells : Pentalenolactone has been used to sensitize cultured Chinese hamster cells to hyperthermia, an approach that can be relevant in cancer treatment research (Nagle et al., 1985).
Transcriptional Regulation in Biosynthesis : The study of transcriptional regulators like PenR and PntR in the biosynthesis of pentalenolactone in Streptomyces provides a deeper understanding of its molecular regulation (Zhu et al., 2013).
Exploration of Enzymatic Functions : The multifunctional nature of enzymes like PtlD in the biosynthesis pathway of pentalenolactone has been elucidated, contributing to our understanding of complex enzymatic activities (Deng et al., 2019).
Propiedades
Fórmula molecular |
C15H20O4 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(1S,4aR,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylic acid |
InChI |
InChI=1S/C15H20O4/c1-8-13(18)19-6-11-10(12(16)17)4-9-5-14(2,3)7-15(8,9)11/h4,8-9,11H,5-7H2,1-3H3,(H,16,17)/t8-,9-,11+,15-/m1/s1 |
Clave InChI |
MRLXXQBBRNRWDA-LIEMUPCESA-N |
SMILES isomérico |
C[C@@H]1C(=O)OC[C@@H]2[C@]13CC(C[C@H]3C=C2C(=O)O)(C)C |
SMILES |
CC1C(=O)OCC2C13CC(CC3C=C2C(=O)O)(C)C |
SMILES canónico |
CC1C(=O)OCC2C13CC(CC3C=C2C(=O)O)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



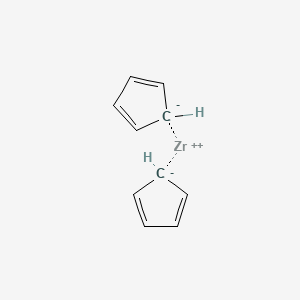
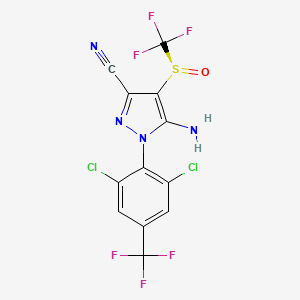
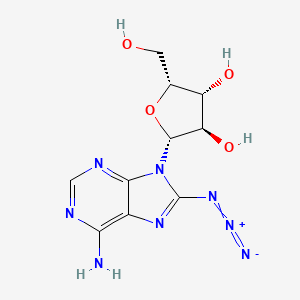
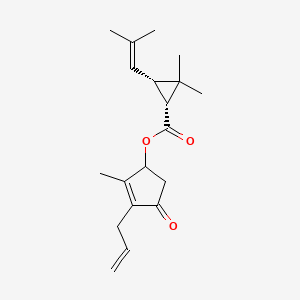
![2-[3-[[3-(4-Chloroanilino)-10-(4-chlorophenyl)phenazin-2-ylidene]amino]propyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B1252606.png)
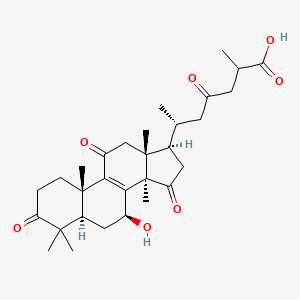
![4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1252610.png)
![(2,4-dihydroxyphenyl)-[(1R,2S,6S)-6-(2,4-dihydroxyphenyl)-2-[4-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2,6-dihydroxyphenyl]-4-methylcyclohex-3-en-1-yl]methanone](/img/structure/B1252611.png)
